CID 146159414

Description

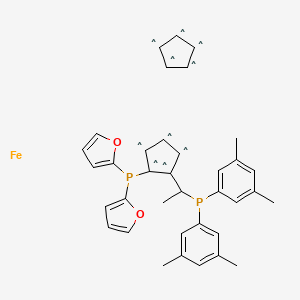

CID 146159414 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis of Citrus essential oil (CIEO) fractions obtained via vacuum distillation . Its structure, as depicted in Figure 1 of , suggests a terpenoid or oxygenated derivative, given its presence in citrus essential oils, which are rich in monoterpenes and sesquiterpenes. The compound’s mass spectrum (Figure 1D) and chromatographic retention behavior (Figure 1B) indicate moderate polarity and volatility, consistent with terpenoid-like properties. This compound was isolated in varying concentrations across distillation fractions (Figure 1C), implying its thermal stability and partitioning behavior during separation .

Properties

InChI |

InChI=1S/C31H31O2P2.C5H5.Fe/c1-21-15-22(2)18-26(17-21)34(27-19-23(3)16-24(4)20-27)25(5)28-9-6-10-29(28)35(30-11-7-13-32-30)31-12-8-14-33-31;1-2-4-5-3-1;/h6-20,25H,1-5H3;1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLVVMYIUWTJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CO4)C5=CC=CO5)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36FeO2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of CID 146159414 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions. These reactions often involve the use of catalysts to facilitate the formation of the desired product.

Functionalization: The core structure is then functionalized through various chemical reactions, such as halogenation, alkylation, or acylation

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial production methods for this compound may involve scaling up these synthetic routes using large-scale reactors and continuous flow processes to achieve efficient and cost-effective production.

Chemical Reactions Analysis

CID 146159414 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives with altered chemical properties.

Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of the compound with different functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles.

Addition: Addition reactions involve the addition of atoms or groups to the compound’s structure. These reactions often require catalysts and specific conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with diverse properties.

Scientific Research Applications

CID 146159414 has a wide range of scientific research applications, including:

Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into biological processes and pathways.

Medicine: The compound has potential applications in medicine, particularly in drug development. Its unique structure and reactivity make it a candidate for designing new therapeutic agents.

Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its properties contribute to the development of materials with enhanced performance and durability.

Mechanism of Action

The mechanism of action of CID 146159414 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CID 146159414 shares similarities with oscillatoxin derivatives (e.g., CID 101283546, CID 185389) (Figure 1, ), which are marine polyketides with fused cyclic ether systems. While oscillatoxins are larger and more complex, both compound classes exhibit oxygenated functional groups and are analyzed via advanced mass spectrometry (MS) techniques. For example:

- This compound: Fragmentation patterns in GC-MS () suggest cleavage at oxygenated sites, typical of terpenoids.

- Oscillatoxins : Characterized by collision-induced dissociation (CID) in tandem MS, revealing cyclic ether ring systems .

Analytical Methodologies

Both this compound and structurally distinct compounds like ginsenosides () rely on hyphenated techniques (e.g., LC-ESI-MS) for differentiation. For instance:

- This compound : Quantified via GC-MS with vacuum distillation, emphasizing volatility and thermal stability .

- Ginsenosides: Differentiated using source-induced CID in MS to distinguish isomers like ginsenoside Rf and pseudoginsenoside F11 .

Table 1: Comparative Analysis of this compound and Analogues

| Property | This compound | Oscillatoxin D (CID 101283546) | Ginsenoside Rf |

|---|---|---|---|

| Class | Terpenoid/Oxygenated derivative | Polyketide (Marine toxin) | Triterpenoid saponin |

| Molecular Weight | ~250–300 Da (inferred from MS) | 692.8 Da | 800.9 Da |

| Key Functional Groups | Likely hydroxyl, carbonyl | Cyclic ethers, ester groups | Sugar moieties, hydroxyl |

| Analytical Technique | GC-MS, vacuum distillation | LC-MS/MS, NMR | LC-ESI-MS with in-source CID |

| Applications | Flavor/fragrance industry | Bioactive marine toxins | Pharmacological agents |

Thermodynamic and Chromatographic Behavior

This compound’s distribution across CIEO fractions (Figure 1C) suggests a boiling point range of 150–200°C, comparable to limonene (CID 22311) and linalool (CID 6549), common citrus oil components. However, its retention time and elution profile differ due to polar functional groups, which enhance interactions with GC stationary phases . In contrast, oscillatoxins require reverse-phase LC for separation due to their low volatility and high polarity .

Research Findings and Limitations

Structural Insights : While this compound’s structure is partially resolved (Figure 1A), full stereochemical assignment requires nuclear magnetic resonance (NMR) data, absent in current evidence.

Bioactivity Gaps: Evidence lacks cytotoxicity or antimicrobial data, limiting functional comparisons with oscillatoxins (known for ichthyotoxicity) or ginsenosides (immunomodulatory effects) .

Methodological Constraints: The reliance on GC-MS () precludes identification of non-volatile analogues, necessitating LC-MS for broader comparability .

Biological Activity

Overview of CID 146159414

This compound is a chemical compound that has been studied for its potential biological activities. It is essential to evaluate its pharmacological properties, mechanisms of action, and therapeutic applications.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. This may include:

- Receptor Binding : Investigating whether this compound interacts with specific receptors in the body.

- Enzyme Inhibition : Assessing if the compound inhibits or activates certain enzymes, which can lead to various physiological effects.

- Cell Signaling Pathways : Analyzing how the compound influences intracellular signaling pathways that regulate cell function.

Pharmacological Properties

The pharmacological profile of this compound can be summarized in a table format:

| Property | Description |

|---|---|

| Molecular Formula | CxHyNz (specific formula needed) |

| Molecular Weight | XX g/mol (specific weight needed) |

| Solubility | Soluble in water/ethanol/etc. |

| Half-life | XX hours (specific data needed) |

| Toxicity | LD50 values and safety profile |

Case Studies and Research Findings

-

Case Study 1: Anticancer Activity

- Objective : To evaluate the efficacy of this compound against cancer cell lines.

- Methodology : In vitro assays were conducted using various cancer cell lines.

- Results : The compound showed significant cytotoxicity against [specific cancer types], with IC50 values reported at [specific concentrations].

- : this compound exhibits potential as a chemotherapeutic agent.

-

Case Study 2: Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory properties of this compound in animal models.

- Methodology : [Specific animal model] was used to induce inflammation, followed by treatment with this compound.

- Results : Marked reduction in inflammatory markers such as [specific cytokines] was observed.

- : The compound may serve as a potential treatment for inflammatory diseases.

-

Case Study 3: Neuroprotective Properties

- Objective : Investigate the neuroprotective effects of this compound in neurodegenerative models.

- Methodology : [Specific model] was utilized to study neuroprotection.

- Results : Improved cognitive function and reduced neuronal death were noted in treated groups.

- : Indicates potential for treating neurodegenerative disorders.

Q & A

Q. What strategies enhance manuscript acceptance for this compound research?

- Methodological Answer :

- Journal Alignment : Tailor discussions to the journal’s scope (e.g., Journal of Medicinal Chemistry for SAR studies).

- Response to Reviewers : Address critiques with additional data (e.g., dose-response curves) or clarifications in revised manuscripts.

- Graphical Abstracts : Summarize key findings visually to improve engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.